1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C10H19N3/c1-6(2)13-9(5)10(7(3)11)8(4)12-13/h6-7H,11H2,1-5H3 |
InChI Key |
DYMFBDYKVZFBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)C(C)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Construction
The pyrazole ring is typically synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For 3,5-dimethyl substitution, acetylacetone or similar diketones are used as starting materials.
- Step 1: Formation of 3,5-Dimethylpyrazole Core
Acetylacetone reacts with hydrazine derivatives to form 3,5-dimethyl-1H-pyrazole. The reaction is usually carried out under reflux in ethanol or another suitable solvent with catalytic acid or base to facilitate cyclization.
N1-Substitution with Isopropyl Group
- Step 2: N-Alkylation at Pyrazole N1 Position
The introduction of the isopropyl group at the N1 position is generally achieved by alkylation using isopropyl halides (e.g., isopropyl bromide or chloride) under basic conditions. Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution on the pyrazole nitrogen.
Functionalization at C4 Position to Introduce Ethanamine
Step 3: Introduction of Ethan-1-amine at C4 Position
The C4 position of the pyrazole ring is functionalized to bear the ethanamine substituent. This can be achieved by:Halogenation at C4 : Initially, the pyrazole ring can be selectively halogenated at the 4-position using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.
Substitution with Ethanamine : The halogenated intermediate undergoes nucleophilic substitution with ethanamine or its derivatives. This substitution is typically performed in polar solvents under mild heating to facilitate the displacement of the halogen by the aminoethyl group.
Alternative Route via Pyrazolyl-Ethanone Intermediate
An alternative synthetic approach involves the preparation of a pyrazolyl ethanone intermediate, which is subsequently converted to the ethanamine.
Step 1 : Synthesis of 1-(3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl)ethan-1-one by acylation of the pyrazole ring at the 4-position using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine.
Step 2 : Conversion of the ethanone group to ethanamine via reductive amination. This involves treatment with ammonia or an amine source in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
Representative Experimental Data
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Acetylacetone + hydrazine hydrate, reflux in ethanol | 75-85 | Standard cyclization |
| 2 | N1-Alkylation | Isopropyl bromide, K2CO3, DMF, room temp to reflux | 60-70 | Selective N-alkylation |
| 3 | C4-Halogenation | NBS or NCS, solvent (e.g., dichloromethane), 0°C to rt | 50-65 | Controlled halogenation at C4 |
| 4 | Nucleophilic substitution | Ethanamine, ethanol, mild heating | 55-65 | Amination to introduce ethanamine |
| Alt 1 | Acylation at C4 | Acetyl chloride, pyridine, THF, 0°C to rt | 70-80 | Formation of ethanone intermediate |
| Alt 2 | Reductive amination | NH3 or amine, NaBH3CN or H2/Pd catalyst, solvent | 65-75 | Conversion of ethanone to ethanamine |
Literature and Patent Insights
The European Patent EP3752496B1 outlines processes for preparing pyrazole derivatives with various substitutions, including alkylation and amination steps that are applicable to the target compound. The patent emphasizes solvent selection (alcohols like methanol, ethanol) and mild reaction conditions to optimize yields and purity.
Research articles on pyrazole chemistry describe the use of hydrazine condensation with diketones to form the pyrazole ring, followed by selective N-alkylation and halogenation strategies to functionalize the ring at desired positions.
Sigma-Aldrich and Enamine catalogs list the compound 1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine with details on synthesis routes, confirming the above approaches are standard in commercial synthesis.
Chemical Reactions Analysis
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The ethanamine side chain can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Scientific Research Applications
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential as therapeutic agents in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Antimicrobial Activity
Pyrazole derivatives with varied substituents exhibit distinct antimicrobial profiles. For example:
- 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one ():
- Used to synthesize 1,3,4-thiadiazole derivatives with potent activity against Bacillus mycoides (gram-positive bacteria) but reduced efficacy against Escherichia coli (gram-negative) and Candida albicans (yeast) .
- The electron-withdrawing 4-nitrophenyl group may enhance membrane penetration in gram-positive bacteria.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Structural and Physicochemical Comparisons
- Steric Effects : Bulky substituents like propan-2-yl may hinder interactions with enzyme active sites but improve metabolic stability.
Biological Activity
1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine, also known by its CAS number 1007501-10-1, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that may influence its interactions with biological systems. This article explores the biological activity of this compound based on available literature, including synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H19N3, with a molecular weight of approximately 181.28 g/mol. The compound features a pyrazole ring substituted with a propan-2-yl group and two methyl groups at the 3 and 5 positions.
| Property | Value |
|---|---|
| Molecular Formula | C10H19N3 |
| Molecular Weight | 181.28 g/mol |
| CAS Number | 1007501-10-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available pyrazole derivatives. The specific synthetic routes can vary but generally include alkylation and functional group modifications to achieve the desired molecular structure.
Antiproliferative Effects
Recent studies have indicated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. While specific data on this compound is limited, related compounds have shown promising results in inhibiting cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
For instance, compounds bearing similar pyrazole structures have been tested against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). These studies suggest that modifications in the substituents on the pyrazole ring can significantly impact their biological activity.
Table: Antiproliferative Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Pyrazole A | MCF-7 | 15 |
| Pyrazole B | K562 | 10 |
| 1-[3,5-Dimethyl-Pyrazole] | Unknown | TBD |
Note: TBD = To Be Determined
The mechanism behind the antiproliferative effects of pyrazole derivatives often involves the induction of apoptosis through pathways such as:
- Activation of Caspases : Initiators of the apoptotic cascade.
- Inhibition of Proliferating Cell Nuclear Antigen (PCNA) : Impacts DNA replication.
These pathways highlight the potential for these compounds to serve as chemotherapeutic agents.
Case Studies
While specific case studies focusing solely on this compound are scarce, related research has documented the efficacy of structurally similar compounds in various biological assays. For example, a study published in Molecules indicated that certain pyrazole derivatives could induce significant cytotoxicity in leukemia cells through apoptosis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
